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Compound of Interest

Compound Name: Tertomotide hydrochloride

Cat. No.: B12778052

The human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme
telomerase. While typically silenced in most normal adult cells, hTERT is reactivated in
approximately 85-90% of cancer cells, playing a crucial role in enabling their replicative
immortality. This tumor-associated expression profile makes hTERT a near-universal and
attractive target for cancer immunotherapy. Peptide vaccines derived from hTERT aim to
stimulate a patient's immune system to recognize and eliminate cancer cells expressing this
protein.

This guide provides an objective comparison of Tertomotide hydrochloride (GV1001), a well-
studied hTERT peptide vaccine, with other notable hTERT peptide-based vaccines that have
undergone clinical evaluation. The comparison focuses on vaccine composition,
immunogenicity, clinical efficacy, and the experimental protocols used to generate these data.

Mechanism of Action: Eliciting an Anti-Tumor
Immune Response

hTERT peptide vaccines work by introducing specific fragments of the hTERT protein to the
immune system. These peptides are taken up by antigen-presenting cells (APCs), such as
dendritic cells, which then process and present these peptides on their surface via Major
Histocompatibility Complex (MHC) class | and class Il molecules. This presentation activates
CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The activated T
cells can then identify and destroy tumor cells that display the same hTERT fragments on their
surface.
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Caption: General signaling pathway for hTERT peptide vaccine-induced anti-tumor immunity.
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Comparison of Vaccine Composition

hTERT peptide vaccines vary significantly in their composition, from single peptides to multi-
peptide cocktails, and the inclusion of different adjuvants to boost the immune response.
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Vaccine

Peptide Composition

Adjuvant(s)

Notes

Tertomotide (GV1001)

A single 16-amino
acid long peptide
(hTERT 611-626:
EARPALLTSRLRFIPK

)-[11[2]

Granulocyte-
macrophage colony-
stimulating factor
(GM-CSF) is often
used.

Designed to bind
promiscuously to
multiple HLA class I
molecules and
contains nested HLA

class | epitopes.[2]

A multi-peptide
formula with four
hTERT peptides: 540-

Montanide ISA-51 and

The multi-peptide
approach aims to
increase

immunogenicity

GX301 Imiquimod (a TLR-7 ) )
548, 611-626, 672- ) across a wider patient
agonist).[3][4][5] ) ]
686, and 766-780.[3] population with
[4] diverse HLA types.[6]
[7]
A multi-peptide The long peptides are
formula with three designed to be
synthetic long processed by APCs to
uvli _ GM-CSF.[3] -
peptides from the elicit both CD4+ and
hTERT active site.[3] CD8+ T-cell
[8] responses.[9]
A single, optimized
cryptic peptide
Y b I Targets an HLA-
(TERTS572Y) for initial ] )
Vx-001 L Montanide ISA-51. A*0201 restricted
injections, followed by ]
] epitope.[1]
the native TERT572
peptide.[1]
Two "universal cancer
peptides" derived from Focuses on
hTERT (UCP2 and ] generating a strong
UCPVax Montanide ISA 51 VG.

UCPA4) designed to
stimulate CD4+ helper

T cells.

CD4+ T-helper 1
(TH1) response.
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Not a peptide vaccine,
but a related prime-
boost strategy. V934
is a DNA plasmid and
V934/V935 _ _
V935 is an adenoviral
vector, both
expressing a modified

hTERT protein.[10]

Aims to generate a

Electroporation is broad and robust T-

used to deliver the cell response against

V934 DNA plasmid. the full-length protein.
[10]

Comparative Immunogenicity

The ability of a vaccine to induce a measurable and specific immune response is a critical

performance indicator.
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Vaccine

Trial Phase (Cancer
Type)

Immune Response
Rate

Nature of Immune
Response

Tertomotide (GV1001)

Phase /1l (NSCLC)

54% - 80% of patients
showed a GV1001-
specific T-cell

response.[2]

Induces both CD4+
and CD8+ T-cell

responses.[11]

Phase Il (Colorectal)

28% showed antigen-
specific T-cell
proliferation. No
positive DTH tests
observed.[11][12]

Lower immunogenicity
observed when
combined with
chemotherapy in this
study.[11][12]

GX301

Phase I/1l (Prostate,

Renal)

100% of patients
showed evidence of
vaccine-specific
immunological
responses.[5][13]

Demonstrated
activation of both
CD4+ and CD8+ T
cells.[7]

Phase Il (Prostate)

54% overall immune
responder rate; 95%
showed at least one
vaccine-specific

response.[14]

Response rate was
proportional to the
number of

immunizations.[14]

uvl

Phase | (Pooled:
Melanoma, NSCLC,

Prostate)

78.4% of patients
mounted a
measurable vaccine-
induced T-cell

response.[9][15]

Predominantly
polyfunctional CD4+ T
cells producing IFN-y
and TNF-a.
Responses were
durable, lasting up to
7.5 years.[9][15]

Phase | (NSCLC)

67% of patients
developed UV1-
specific T-cell

responses.[3][8]

Dose-dependent
response, with the
highest dose (700 pg)
inducing stronger and

earlier responses.[3]

[8]
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70% of patients

showed a TERT- o
Phase Il (Advanced -~ ] Primarily CD8+ T-cell
Vx-001 ] specific T-cell immune
Solid Tumors) ] response.[4]
response after six

vaccinations.[1]

32.7% of patients in

the vaccine arm
Phase Il (NSCLC) developed a

detectable immune

CD8+ cytotoxic T-cell

response.[4]

response.[16][17]

Selectively activates
CDA4+ T cells with a
broad HLA-DR

83% (without TMZ)
and 69% (with TMZ)

Phase lla of patients had o
UCPVax ) restriction.[18][19]
(Glioblastoma) detectable TERT- )
-~ 52.7% of patients
specific CD4+ T cells. )
developed epitope
[18]

spreading.[18]

A significant increase

in ELISPOT
Phase | (Solid responses against Cell-mediated immune
V934/V935
Tumors) one of three hTERT response.[20]

peptide pools was

observed.[2]

Comparative Clinical Efficacy

While immunogenicity is essential, the ultimate goal is clinical benefit, such as tumor regression
or prolonged survival.
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Vaccine

Trial Phase (Cancer
Type)

Key Efficacy Results

Correlation with
Immune Response

Tertomotide (GV1001)

Phase I/l (NSCLC)

Objective tumor
responses were

observed.

Correlation suggested
between immune
response and
prolonged survival.
[21]

Phase Il (Colorectal)

DCR: 90.9%; Median
PFS: 7.1 months;
Median OS: 12.8
months.[12]

A trend towards longer
PFS was seen in
immune responders,
but it was not
statistically significant.
[11]

Phase I/1l (Prostate,

Disease stabilization

Prolonged PFS and
OS were observed in

patients with a full

GX301
Renal) occurred in 4 patients.  pattern of
immunological
responses.[5][13]
Median PFS: 10.7
months; Median OS: Immune response
uvli Phase | (NSCLC) 28.2 months. 15 0f 17  was associated with

evaluable patients had

stable disease.[8]

improved OS.[3]

Phase | (Melanoma,

with Ipilimumab)

Median OS was not
reached.[9]

Association observed
between vaccine-
induced immune
responses and

prolonged survival.[9]

Vx-001

Phase Il (Advanced

Solid Tumors)

DCR: 36% (including
one complete and one

partial response).[1]

Immunologically
responding patients
had significantly better
DCR, PFS (5.2vs 2.2
mo), and OS (20 vs
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10 mo) than non-

responders.[1]

) ) Patients with a lasting
Did not meet primary ]
) ) ) immune response had
endpoint of improving o
significantly longer OS

Phase IIb (NSCLC) 0OS (14.3movs 11.3
compared to non-
mo for placebo,
responders (21.3 vs
p=0.86).[4]
13.4 mo).[4]
Median OS was
significantly improved
_ in patients who
Phase lla Median OS: 17.9 )
UCPVax ] developed an epitope
(Glioblastoma) months.

spreading response
(19.3 vs 12.8 months).
[18][22]

Experimental Protocols

The assessment of vaccine performance relies on standardized laboratory procedures to
measure immune responses.

Immunomonitoring via ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used in many of
these trials to quantify the frequency of cytokine-secreting T cells (e.g., IFN-y) specific to the
vaccine peptides.

General Protocol:

o Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood
samples via density gradient centrifugation.

o Plating: A 96-well plate, pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-y),
is seeded with a known number of PBMCs.
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Stimulation: Cells are stimulated in vitro with the specific hTERT vaccine peptides. A
negative control (no peptide) and a positive control (a general mitogen like PHA or a CMV
peptide) are included.

Incubation: The plate is incubated for a set period (e.g., 18-24 hours) to allow activated T
cells to secrete the cytokine.

Detection: Cells are washed away, and a second, biotinylated anti-cytokine detection
antibody is added, followed by a streptavidin-enzyme conjugate.

Visualization: A substrate is added that precipitates upon enzymatic reaction, forming a
visible spot for each cytokine-secreting cell.

Analysis: The spots are counted using an automated reader. A positive immune response is
defined by a spot count in the peptide-stimulated wells that is significantly higher than in the
negative control wells.

Stimulate with:
Isolate PBMCs Seed PBMCs onto - hTERT Peptide »| Incubate (18-24h) Add Detection Ab Add Substrate Count Spots &
from Patient Blood Anti-IFNy Coated Plate - Negative Control Cytokine Secretion & Enzyme Conjugate (Spot Formation) Analyze Results
- Positive Control

Click to download full resolution via product page

Caption: A simplified workflow of the IFN-y ELISpot assay for immune monitoring.

Flow Cytometry for T-Cell Characterization

Multiparameter flow cytometry is used to phenotype and assess the function of T cells at a
single-cell level.[23][24]

General Protocol:

o Cell Staining: PBMCs are stained with a cocktail of fluorescently-labeled antibodies against
cell surface markers (e.g., CD3, CD4, CD8, memory markers like CD45R0O, CCRY7).
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« Intracellular Staining (Optional): For functional analysis, cells are first stimulated with the
hTERT peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A). This
causes cytokines to accumulate inside the cell. The cells are then fixed, permeabilized, and
stained with antibodies against intracellular cytokines (e.g., IFN-y, TNF-q, IL-2).

o Data Acquisition: The stained cells are run through a flow cytometer, where lasers excite the

fluorochromes and detectors capture the emitted light.

o Data Analysis: Software is used to "gate" on specific cell populations (e.g., CD3+CD8+ T
cells) and quantify the percentage of cells expressing certain markers or producing specific
cytokines in response to the peptide stimulation.

Logical Comparison of Vaccine Strategies

The choice between a single-peptide and a multi-peptide vaccine represents a key strategic

difference in hTERT vaccine design.

Single Peptide Vaccine (e.g., Tertomotide) Multi-Peptide Vaccine (e.g., GX301, UV1)

Single hTERT Peptide Multiple h"TERT Peptides

Reduced Risk of
Immune Escape

Broad Immune Response
(Multiple Epitopes)

Risk of Immune Escape
(Tumor downregulates epitope)

Focused Immune Response
(Potentially High Potency)

Potential HLA Restriction Wider HLA Coverage

Click to download full resolution via product page
Caption: Comparison of single-peptide vs. multi-peptide hTERT vaccine strategies.

Conclusion

The landscape of hTERT peptide vaccines is diverse, with various strategies being employed

to generate effective anti-tumor immunity.
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o Tertomotide (GV1001), as a single long-peptide vaccine, has demonstrated immunogenicity
and hints of clinical efficacy, with the benefit of a focused immune response. However, its
performance can be inconsistent across different cancer types and in combination with
chemotherapy.[11]

o Multi-peptide vaccines like GX301 and UV1 appear to induce higher and more consistent
immune response rates across broader patient populations, likely due to the inclusion of
multiple epitopes that can bind to various HLA molecules.[5][7][9] This approach may also
reduce the risk of tumor immune escape.

e Vaccines like Vx-001 and UCPVax are exploring more targeted strategies, focusing on
specific HLA-restricted epitopes or aiming to elicit a particular type of T-cell help (CD4+),
respectively. Clinical data for Vx-001 suggests that while it can be effective, patient selection
may be critical, as its benefit was seen primarily in patients with "cold" or non-immunogenic
tumors.[16][17][25]

e The V934/V935 platform, while not a peptide vaccine, represents an alternative approach
using DNA and viral vectors to express the hTERT antigen, which has shown good safety
and initial immunogenicity.[2]

Ultimately, the optimal strategy for targeting hTERT may involve multi-peptide or whole-protein
approaches to ensure broad epitope coverage and high immunogenicity rates. Furthermore, as
seen in trials with UV1, the combination of these vaccines with other immunotherapies, such as
checkpoint inhibitors, holds significant promise for enhancing the speed, magnitude, and
clinical effectiveness of the anti-tumor immune response.[9][10]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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